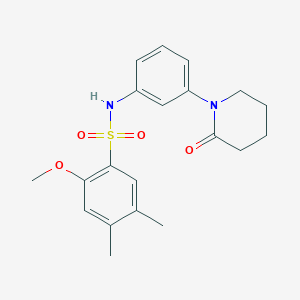

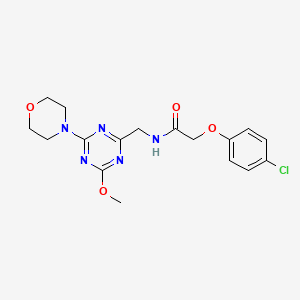

2-甲氧基-4,5-二甲基-N-(3-(2-氧代哌啶-1-基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various benzenesulfonamide derivatives has been explored in the provided papers. For instance, a series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, with the introduction of different substituents such as fluorine, hydroxy, methoxy, and trimethoxy moieties . Another study reported the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride by the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid . Additionally, the synthesis of a Schiff base from 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide and 2-hydroxy-3-methoxybenzaldehyde was described, showcasing the formation of enol-imine dominant forms .

Molecular Structure Analysis

X-ray diffraction studies have been a common tool to analyze the molecular structure of synthesized benzenesulfonamide compounds. For example, the crystal and molecular-electronic structure of two new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were characterized, revealing their organization as molecular crystals with specific hydrogen bond interactions . The structure of a new dimeric copper(II) complex with 4-amino-N-(5-methoxy-2-pyrimidinyl)benzenesulfonamide was determined, showing three different dimeric units and antiferromagnetically coupled dimers . The Schiff base mentioned earlier was also examined crystallographically, providing insights into its tautomerism and stabilization by hydrogen bonds .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 2-methoxy-4,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide. However, the synthesis processes described in the papers involve reactions such as the formation of Schiff bases, interaction with chlorosulfonic acid, and the use of hydrazinobenzenesulfonamide as a precursor . These reactions are crucial for the creation of the benzenesulfonamide derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are often characterized by various spectroscopic techniques. For instance, the Schiff base compound was characterized by MS, IR, 1H NMR, 13C NMR, HETCOR, and UV–Visible techniques, which helped in understanding its photochromic and thermochromic characteristics . The sterically hindered isomeric forms were analyzed using ab initio quantum-chemical calculations, which provided data on charge density and intramolecular hydrogen bonds . The anti-HIV and antifungal activities of some benzenesulfonamide derivatives bearing the 1,3,4-oxadiazole moiety were also screened, indicating the biological relevance of these compounds .

科学研究应用

光动力疗法和光物理特性

光动力疗法应用:一项研究突出了合成新的苯磺酰胺基取代的锌酞菁衍生物,展示了它们在癌症治疗的光动力疗法中的潜力。这些衍生物,包括2-甲氧基-4,5-二甲基-N-(3-(2-氧代哌啶-1-基)苯基)苯磺酰胺,显示出有希望的光物理和光化学特性,使它们适用于癌症治疗中的II型光敏剂 (Pişkin, Canpolat, & Öztürk, 2020)。

光谱和光物理化学特性:另一项研究强调了类似化合物的合成和表征,强调了它们作为光动力疗法中光敏剂的潜力。它们良好的溶解性、单体物种和适当的荧光和单线态氧产生突出了它们在医学领域的重要性,特别是在癌症治疗中 (Öncül, Öztürk, & Pişkin, 2022)。

聚合催化剂

- 基于钯的聚合催化剂:一项关于苯磺酰胺衍生物与基于钯的化合物反应的研究揭示了它们在聚合过程中的应用。这些催化剂促进了乙烯的同聚合和乙烯与丙烯酸酯或去氧环戊烯的共聚合,表明它们在高分子量聚合物的生产中的作用 (Skupov et al., 2007)。

抗菌和抗真菌剂

针对大肠杆菌的抗菌剂:关于从N-磺化衍生的苯磺酰胺合成的研究表明它们对大肠杆菌的生物膜抑制作用。一些化合物显示出作为有效抑制剂的潜力,突出了它们在应对细菌感染中的应用 (Abbasi et al., 2019)。

抗真菌筛选:一项关注合成新型苯磺酰胺衍生物的研究展示了它们对黑曲霉和黄曲霉的强效抗真菌活性。这些化合物显示出显著的结构-活性关系,突出了它们在抗真菌应用中的潜力 (Gupta & Halve, 2015)。

属性

IUPAC Name |

2-methoxy-4,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-14-11-18(26-3)19(12-15(14)2)27(24,25)21-16-7-6-8-17(13-16)22-10-5-4-9-20(22)23/h6-8,11-13,21H,4-5,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYKFVGCALCPLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2503476.png)

![4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2503477.png)

![5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B2503480.png)

![N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503488.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503492.png)

![1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2503493.png)

![benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2503496.png)